molecular formula C10H19NSSi B572563 2-(tert-Butyldimethylsilyl)-4-methylthiazole CAS No. 1245782-58-4

2-(tert-Butyldimethylsilyl)-4-methylthiazole

Cat. No.: B572563
CAS No.: 1245782-58-4
M. Wt: 213.414
InChI Key: OHCKALFODDMEQM-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)-4-methylthiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilyl)-4-methylthiazole typically involves the reaction of 4-methylthiazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent synthetic steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactors to enhance efficiency and scalability. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyl)-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
2-(tert-Butyldimethylsilyl)-4-methylthiazole serves as an important intermediate in the synthesis of more complex thiazole derivatives. The tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and reactivity, making it a valuable building block for various organic reactions, including nucleophilic substitutions and electrophilic additions.

Silylation Reactions
The TBDMS group allows for selective protection of functional groups during synthetic procedures. It can be converted back to the alcohol under acidic conditions, facilitating further transformations in multi-step synthetic routes . This property is particularly useful in the synthesis of pharmaceuticals where precise control over functional groups is required.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which is notably lower than many standard antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and mitochondrial membrane potential alteration. One study reported an IC50 value of approximately 15 µM after 48 hours of treatment on human breast cancer cells.

Case Studies

Several case studies illustrate the efficacy of this compound:

Study Focus Findings
Antimicrobial EfficacyDemonstrated MIC against E. coli at 32 µg/mL, significantly lower than many antibiotics.
Anticancer EfficacyInduced apoptosis in breast cancer cells with an IC50 of ~15 µM after 48 hours.
Structure-Activity RelationshipInvestigated various analogs to optimize biological activity; highlighted the influence of the TBDMS group on reactivity and stability .

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyl)-4-methylthiazole involves the protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group stabilizes the molecule by preventing unwanted side reactions. The molecular targets include hydroxyl groups, and the pathways involve nucleophilic substitution and deprotection reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyldimethylsilyl)-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group for hydroxyl functionalities makes it particularly valuable in organic synthesis .

Biological Activity

2-(tert-Butyldimethylsilyl)-4-methylthiazole (CAS No. 1245782-58-4) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, particularly the presence of a tert-butyldimethylsilyl group, may influence its pharmacological properties, including its interaction with biological targets and its efficacy in various therapeutic contexts.

The biological activity of thiazole derivatives often involves interactions with specific molecular targets, including enzymes and receptors. For instance, compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Target Enzymes

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, making thiazole derivatives potential candidates for cognitive enhancement.
  • Tyrosinase : Some thiazole compounds have demonstrated inhibitory effects on tyrosinase, an enzyme involved in melanin production, indicating potential applications in skin-related disorders .

Biological Evaluation

Research has shown that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds with thiazole rings often possess antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Thiazoles have been reported to exhibit antimicrobial effects against a range of pathogens.

Case Studies and Research Findings

Several studies have investigated the biological properties of thiazole derivatives, providing insights into their mechanisms and potential therapeutic uses.

  • Inhibition of Acetylcholinesterase :
    • A study synthesized various thiazole derivatives and evaluated their AChE inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of standard inhibitors, indicating strong potential for treating Alzheimer's disease .
  • Tyrosinase Inhibition :
    • In vitro assays demonstrated that certain thiazole analogs effectively inhibited mushroom tyrosinase activity. The results suggested that these compounds could be used to manage hyperpigmentation disorders by reducing melanin synthesis .
  • Antioxidant Effects :
    • Thiazole derivatives were tested for antioxidant activity using DPPH and ABTS assays. The findings indicated that these compounds could scavenge free radicals effectively, supporting their use in formulations aimed at reducing oxidative stress .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AChE InhibitionThis compound[Value]
Tyrosinase InhibitionThiazole Derivative X10
Antioxidant ActivityThiazole Derivative Y15

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety profiles of this compound.

  • Absorption : The silyl group may enhance lipid solubility, potentially improving absorption rates.
  • Metabolism : Further studies are required to elucidate the metabolic pathways involved in the biotransformation of this compound.
  • Excretion : Knowledge about how this compound is eliminated from the body will inform dosage regimens.

Properties

IUPAC Name

tert-butyl-dimethyl-(4-methyl-1,3-thiazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NSSi/c1-8-7-12-9(11-8)13(5,6)10(2,3)4/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCKALFODDMEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676678
Record name 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245782-58-4
Record name 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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